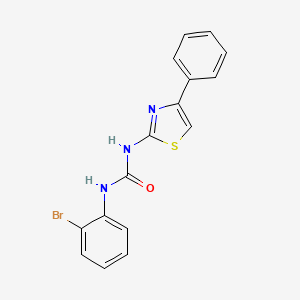
N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea
描述
N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a phenylthiazolyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of 2-bromoaniline with 4-phenyl-1,3-thiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea oxides.
Reduction: Formation of N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)amine.
Substitution: Formation of N-(2-substituted phenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea derivatives.
科学研究应用
Chemistry: N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea is used as an intermediate in the synthesis of various heterocyclic compounds
Biology and Medicine: This compound has shown potential as a pharmacophore in the design of new drugs. It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Industry: In the industrial sector, N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
相似化合物的比较
- N-(2-chlorophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea
- N-(2-fluorophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea
- N-(2-iodophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea
Comparison: N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
属性
IUPAC Name |
1-(2-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-12-8-4-5-9-13(12)18-15(21)20-16-19-14(10-22-16)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJJKHKRKIILRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride](/img/structure/B4671344.png)
![(E)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4671350.png)
![5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4671353.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4671355.png)


![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4671369.png)
![N-(3-bromophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4671371.png)

![4-[3-(4-Methylpiperidine-1-carbonyl)-4-methylsulfanylphenyl]sulfonyl-1,3-dihydroquinoxalin-2-one](/img/structure/B4671389.png)
![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide](/img/structure/B4671409.png)

